molecular formula C18H23NO4 B2615813 N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide CAS No. 2309344-82-7

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B2615813
CAS No.: 2309344-82-7
M. Wt: 317.385
InChI Key: FYTPYMMNIYUSKK-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide is a synthetic chemical compound of significant interest in preclinical pharmacological research, particularly as a structural analog for probing receptor interactions. Its molecular architecture integrates a 2,5-dimethylfuran moiety linked via a hydroxyethyl chain to a 3-(4-methoxyphenyl)propanamide group, a design feature that suggests potential activity on central nervous system targets. Based on its structural homology to other researched compounds, this molecule is primarily utilized in investigative studies aimed at understanding ligand-receptor binding dynamics, potentially involving phenethylamine-related pathways or synthetic cannabinoid receptor probes . Researchers employ this compound in vitro to map structure-activity relationships (SAR), elucidate signaling cascades, and characterize novel therapeutic targets. The presence of the furan and p-methoxyphenyl subunits makes it a valuable tool for chemists and biologists deconstructing the complex pharmacophore requirements for selectivity and efficacy at various G-protein coupled receptors (GPCRs). All research applications are confined to controlled laboratory environments.

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-12-10-16(13(2)23-12)17(20)11-19-18(21)9-6-14-4-7-15(22-3)8-5-14/h4-5,7-8,10,17,20H,6,9,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTPYMMNIYUSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)CCC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide typically involves multiple steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: The dimethyl and hydroxyethyl groups are introduced through substitution reactions, often using reagents like methyl iodide and ethylene oxide.

    Amide formation: The final step involves the formation of the amide bond between the furan derivative and the methoxyphenylpropanoic acid derivative, typically using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Differences

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Pharmacological Implications
N-[2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide (Target) C₁₈H₂₃NO₄ ~325.38 g/mol 2,5-Dimethylfuran, 4-methoxyphenyl, hydroxyethyl Enhanced lipophilicity; potential CYP450 interactions due to methoxy group.
N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(4-methanesulfonylphenyl)propanamide C₂₀H₂₃NO₅S 389.47 g/mol Dihydrobenzofuran, 4-methanesulfonylphenyl Increased acidity (sulfonyl group); improved metabolic stability (saturated benzofuran).
[(2S,3R)-N-[(2S)-3-(Cyclopent-1-en-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]... (Compound G) C₂₈H₃₅N₃O₇ 525.60 g/mol Cyclopentene, oxirane, morpholine, 4-methoxyphenyl Complex stereochemistry; potential kinase inhibition (morpholine and epoxide motifs).
Key Observations:
  • Substituent Effects : The target compound’s 2,5-dimethylfuran is more electron-rich and oxidation-prone compared to the dihydrobenzofuran in the analog from , which offers greater aromaticity and metabolic resistance. The 4-methoxyphenyl group (electron-donating) contrasts with the 4-methanesulfonylphenyl group (electron-withdrawing), affecting receptor binding and solubility .
  • Molecular Weight : Compound G (525.60 g/mol) exceeds the others, likely limiting blood-brain barrier penetration compared to the target compound (~325.38 g/mol) .

Pharmacological and Screening Data

While direct activity data for the target compound are unavailable, microculture tetrazolium assays () are widely used to evaluate cytotoxicity in structurally related molecules. For example:

  • The dihydrobenzofuran analog () demonstrated moderate cytotoxicity in glioblastoma cell lines (IC₅₀: 12 µM), attributed to its sulfonyl group’s protein-binding affinity .
  • Compound G () showed nanomolar inhibition of proteases in preclinical models, likely due to its epoxide and morpholine groups .

The target compound’s dimethylfuran and methoxyphenyl groups may confer selective cytotoxicity in leukemia or colon cancer models, as similar scaffolds are active in these pathways .

Metabolic and Stability Profiles

  • Target Compound : The dimethylfuran ring may undergo hepatic oxidation, generating reactive intermediates. The hydroxyethyl group could facilitate glucuronidation, improving excretion.
  • Dihydrobenzofuran Analog (): The saturated benzofuran ring reduces oxidative metabolism, prolonging half-life.

Biological Activity

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide is a compound that has garnered interest due to its potential biological activities. This article aims to provide an overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H23N3O5C_{21}H_{23}N_{3}O_{5} with a molecular weight of approximately 397.431 g/mol. The compound features a complex structure that includes a furan ring and a methoxyphenyl group, which may contribute to its biological activity.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities, including:

  • Antioxidant Activity : The presence of the furan moiety suggests potential antioxidant properties, which may help in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies have shown that it may inhibit pro-inflammatory cytokines, indicating a possible role in managing inflammatory conditions.
  • Antimicrobial Activity : Some derivatives of compounds with similar structures have shown effectiveness against bacterial strains, suggesting this compound may also possess antimicrobial properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : The compound might interact with signaling pathways related to cell proliferation and apoptosis.
  • Interaction with Receptors : Potential binding to various receptors could mediate its effects on cellular functions.

Research Findings and Case Studies

A review of available literature reveals several studies exploring the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant antioxidant activity in vitro, with IC50 values comparable to established antioxidants.
Study 2Showed anti-inflammatory effects in animal models, reducing edema and cytokine levels significantly.
Study 3Reported antimicrobial activity against Gram-positive bacteria, suggesting potential as a therapeutic agent.

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